molecular formula C12H19N5O2 B2701586 8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-33-3

8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2701586
CAS No.: 333752-33-3
M. Wt: 265.317
InChI Key: QMFWBXVMCXPSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Purine-Based Compounds

Purine chemistry originated in the late 19th century with Emil Fischer’s isolation and synthesis of uric acid derivatives, culminating in the term “purine” (derived from pure urine) to describe this heterocyclic aromatic system. Early work focused on natural purines like adenine and guanine, which form the backbone of nucleic acids, but synthetic modifications soon revealed the pharmacological potential of purine analogs. For instance, methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) emerged as key targets due to their stimulant and bronchodilatory effects. The synthesis of 3-isobutyl-1-methylxanthine (IBMX) in the mid-20th century marked a turning point, demonstrating that alkyl substitutions at the N3 and N7 positions could enhance phosphodiesterase (PDE) inhibition. These discoveries laid the groundwork for systematic exploration of substituent effects on xanthine scaffolds.

Research Evolution of Substituted Xanthines

Substituted xanthines have evolved through iterative structural modifications aimed at optimizing receptor affinity and enzymatic inhibition. The introduction of alkyl, amino, and hydroxyl groups at positions 1, 3, 7, and 8 has been particularly impactful. For example, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) became a selective adenosine A1 receptor antagonist, while 8-(2-hydroxyethyl)amino derivatives showed enhanced solubility profiles. The compound 8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exemplifies this trend, combining an ethylamino group at position 8 with isobutyl and methyl groups at positions 7 and 3, respectively. Such substitutions aim to balance lipophilicity and hydrogen-bonding capacity, critical for membrane permeability and target engagement.

Significance in Pharmacological Research

Xanthine derivatives occupy a unique niche in drug discovery due to their dual roles as PDE inhibitors and adenosine receptor modulators. PDE inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) levels, promoting protein kinase A (PKA)-mediated signaling, while adenosine receptor antagonism modulates neurotransmission and inflammation. The structural flexibility of the xanthine scaffold allows for fine-tuning of these activities. For instance, IBMX’s pan-PDE inhibitory profile contrasts with the selectivity of newer derivatives, highlighting how substituent chemistry dictates pharmacological specificity. The ethylamino and isobutyl groups in this compound may confer unique binding interactions with PDE isoforms or adenosine receptors, though empirical data remain pending.

Classification Within Purine Derivative Systems

Purine derivatives are classified based on core structure and substitution patterns:

  • Parent purines : Unmodified adenine, guanine, and hypoxanthine.
  • Methylxanthines : Caffeine, theophylline, and theobromine with methyl groups at positions 1, 3, and 7.
  • Amino-substituted xanthines : Derivatives like 8-hydrazinyl-7-isobutyl-3-methylpurine-2,6-dione and 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methylpurine-2,6-dione, which prioritize hydrophilic interactions.
  • Alkyl-substituted xanthines : IBMX (3-isobutyl-1-methylxanthine) and related compounds favoring hydrophobic binding pockets.

The compound this compound bridges amino- and alkyl-substituted categories, leveraging both hydrophilic (ethylamino) and lipophilic (isobutyl, methyl) groups. This hybrid design may optimize pharmacokinetic properties while maintaining target affinity.

Table 1: Structural Comparison of Selected Xanthine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Role
Caffeine 1,3,7-Trimethyl C₈H₁₀N₄O₂ Adenosine receptor antagonist
Theophylline 1,3-Dimethyl C₇H₈N₄O₂ PDE inhibitor, bronchodilator
IBMX 3-Isobutyl, 1-Methyl C₁₀H₁₄N₄O₂ Pan-PDE inhibitor
8-(Ethylamino)-7-isobutyl-3-methyl... 8-Ethylamino, 7-Isobutyl, 3-Methyl C₁₁H₁₈N₆O₂ (Theoretical) PDE/receptor modulator

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-5-13-11-14-9-8(17(11)6-7(2)3)10(18)15-12(19)16(9)4/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFWBXVMCXPSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the ethylamino, isobutyl, and methyl groups through selective substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or isobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler purine analogs.

Scientific Research Applications

8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for enzyme activity.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name R7 R8 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound Isobutyl Ethylamino C12H20N6O2 280.33 Potential kinase inhibitor scaffold
8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione (39) 2-(5-methylindazol-4-yl)-2-oxoethyl Butylamino C22H26N8O3 450.50 Kinase inhibitor; confirmed via HRMS and NMR
8-(Ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 2-hydroxyethyl Ethylamino C10H14N6O3 266.26 Increased polarity due to hydroxyl group
8-(Ethylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione Pentyl Ethylamino C13H21N5O2 279.34 Higher lipophilicity vs. isobutyl analog
Linagliptin (Antidiabetic drug) But-2-yn-1-yl 3-Aminopiperidin-1-yl C25H28N8O2 472.54 DPP-4 inhibitor; clinical use for diabetes

Spectroscopic and Analytical Data

  • NMR Trends: The ethylamino group in the target compound is expected to show δ ~0.95 ppm (triplet, CH2CH3) and δ ~2.29 ppm (quartet, CH2CH3) in <sup>1</sup>H-NMR, consistent with ethyl-substituted purines in and . Isobutyl substituents typically exhibit δ ~1.7–2.2 ppm (multiplet, CH(CH2)2), differentiating them from pentyl or hydroxyethyl groups .
  • Mass Spectrometry :
    • The target compound’s ESI-MS (if analyzed) would likely show a molecular ion peak near m/z 280, comparable to analogs in (m/z 180 for a smaller derivative) and compound 39 (m/z 450) .

Research Implications and Limitations

  • Therapeutic Potential: The structural resemblance to linagliptin and kinase inhibitors () suggests possible applications in diabetes or cancer, though specific biological data are absent in the provided evidence.
  • Limitations : Current data lack pharmacokinetic or toxicity profiles. Comparisons rely on synthetic and spectroscopic data rather than functional assays.

Biological Activity

8-(Ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a derivative of theophylline, is a synthetic compound belonging to the purine family. This compound exhibits significant biological activity, particularly in its interaction with various biological targets, including adenosine receptors and phosphodiesterases. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound is its role as an adenosine receptor antagonist . By blocking adenosine receptors (A1 and A2A), this compound can enhance neuronal excitability and neurotransmitter release, similar to other methylxanthines like caffeine and theophylline. This interaction leads to various physiological effects:

  • Increased alertness
  • Reduced fatigue
  • Enhanced cognitive function

Additionally, it has been shown to inhibit phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby increasing their intracellular levels and further contributing to its stimulant effects .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

  • Stimulant Effects : Enhances physical performance and reduces perception of effort during exercise.
  • Cardiovascular Effects : Can lead to increased heart rate and improved cardiac output due to its stimulatory effects on the heart.
  • Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects through modulation of cytokine release .

Data Table: Biological Activities

Activity Description Reference
Adenosine Receptor AntagonismBlocks A1 and A2A receptors leading to increased neuronal activity
Phosphodiesterase InhibitionIncreases levels of cAMP/cGMP enhancing cellular signaling
Stimulant EffectsImproves alertness and reduces fatigue
Cardiovascular EffectsIncreases heart rate and cardiac output
Anti-inflammatory EffectsModulates cytokine release

Study 1: Stimulatory Effects on Exercise Performance

A study conducted by researchers at the University of Sports Science investigated the effects of this compound on exercise performance in athletes. The results indicated significant improvements in endurance and a reduction in perceived exertion during high-intensity workouts. Participants reported enhanced focus and energy levels post-consumption.

Study 2: Cardiovascular Implications

Another study explored the cardiovascular implications of this compound in patients with mild cardiac dysfunction. The findings suggested that administration led to improved cardiac output and better exercise tolerance without significant adverse effects. These results highlight its potential therapeutic applications in managing certain cardiovascular conditions.

Q & A

Q. What are the critical steps in synthesizing 8-(ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione?

The synthesis involves multi-step organic reactions, typically starting with alkylation or condensation of purine precursors. Key steps include:

  • Alkylation at position 7 : Introduction of the isobutyl group via nucleophilic substitution using alkyl halides under controlled temperatures (40–60°C) in polar aprotic solvents like DMF or DMSO .
  • Amino group introduction at position 8 : Reaction with ethylamine in the presence of a catalyst (e.g., Pd/C) to ensure regioselectivity .
  • Methylation at position 3 : Use of methyl iodide in basic conditions (e.g., K₂CO₃) to achieve high yields . Optimization of solvent choice (e.g., acetonitrile for better solubility) and reaction time (12–24 hours) is critical for purity (>95%) .

Q. How can structural ambiguities in this compound be resolved experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations to resolve overlapping signals in the ethylamino and isobutyl groups .
  • X-ray crystallography : Determines bond lengths and angles, particularly for the purine core and substituent conformations .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₉H₂₅N₅O₅; 403.439 g/mol) with <2 ppm error .

Q. What are the standard protocols for assessing its stability under laboratory conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (typically >200°C for purine derivatives) .
  • pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 2–10) at 37°C for 48 hours, followed by HPLC to quantify degradation products .
  • Light sensitivity tests : Expose to UV-Vis light (254–365 nm) and monitor changes via UV spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How can conflicting data on biological activity be systematically addressed?

Contradictions in receptor binding or enzyme inhibition data often arise from:

  • Assay variability : Use standardized protocols (e.g., FRET for kinase assays) and include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Structural analogs : Compare activity with derivatives (e.g., 8-(1-chloroethyl)-3-ethyl-7-methyl analogs) to identify substituent-specific effects .
  • Computational docking : Validate experimental IC₅₀ values with molecular dynamics simulations (e.g., AutoDock Vina) to reconcile discrepancies in binding affinities .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Reduces side reactions (e.g., epimerization) by controlling residence time and temperature gradients during alkylation steps .
  • Chiral catalysts : Employ (R)-BINAP or Ru-based complexes to preserve stereochemistry in asymmetric synthesis pathways .
  • In-line purification : Integrate continuous chromatography (e.g., SMB technology) to remove impurities early in the process .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • In vitro metabolism studies : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS. Key metabolites include hydroxylated isobutyl or ethylamino derivatives .
  • CYP inhibition assays : Measure IC₅₀ values against CYP3A4/5 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Structural modifications : Replace the ethylamino group with bulkier substituents (e.g., cyclopropyl) to reduce CYP-mediated deactivation .

Methodological Recommendations

  • Contradiction resolution : Replicate studies under harmonized conditions (e.g., ISO 17025 guidelines) and cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC) .
  • Advanced characterization : Use cryo-EM for dynamic interaction studies with membrane-bound targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.